1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, an oxazole ring, and a highly substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the piperidine moiety and the carboxylic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **1-((5-Methyl-2-phenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
- **1-((5-Methyl-2-(2,3,4,5-tetramethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
Uniqueness
1-((5-Methyl-2-(2,3,4,5,6-pentamethylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its highly substituted aromatic ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H30N2O3 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[[5-methyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H30N2O3/c1-12-13(2)15(4)20(16(5)14(12)3)21-23-19(17(6)27-21)11-24-9-7-18(8-10-24)22(25)26/h18H,7-11H2,1-6H3,(H,25,26) |
InChI Key |
FNFQEQBNFWYJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O)C)C |
Origin of Product |
United States |
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